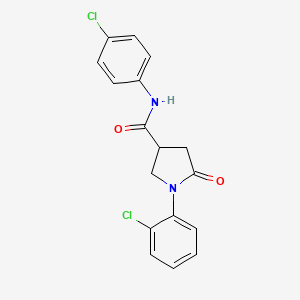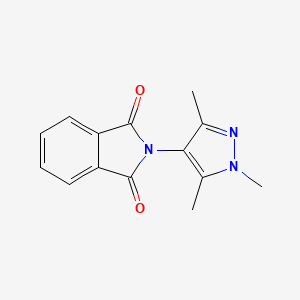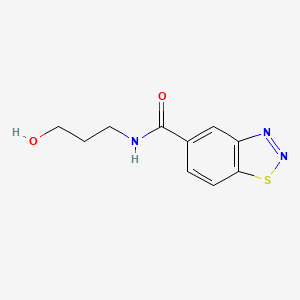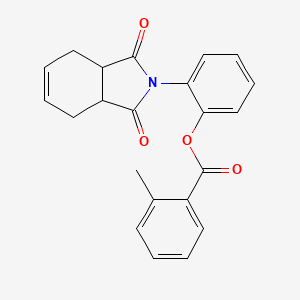![molecular formula C21H21F3N2O3 B4008297 5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)
5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
説明
The compound belongs to a class of organic compounds known for their complex synthesis and multifaceted chemical, physical, and biological properties. These compounds often contain multiple functional groups, including amide, pyrrolidine, and trifluoromethyl groups, which contribute to their reactivity and potential applications in various fields.
Synthesis Analysis
Compounds with structures similar to the one described are typically synthesized through multi-step organic synthesis processes involving condensation reactions, ring closures, and functional group transformations. For example, Devi et al. (2018) reported the synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs, indicating a method that might be adaptable for the synthesis of related compounds (Devi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopy and crystallography, plays a crucial role in confirming the identity and purity of synthesized compounds. Techniques such as FT-IR, NMR, and X-ray diffraction are commonly used. For instance, the structure and molecular conformation of related compounds have been studied by X-ray analysis to understand their geometric arrangement and interactions at the molecular level (Banerjee et al., 2002).
Chemical Reactions and Properties
The presence of functional groups such as amides and pyrrolidines influences the chemical reactivity of these compounds. They can undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the nature of the reactants involved. The detailed chemical behavior can be elucidated through experimental studies focused on reaction mechanisms and kinetics.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are determined by the compound's molecular structure. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications. For example, polyimides derived from similar structures showed good solubility in polar solvents and high thermal stability, indicating the influence of molecular structure on physical properties (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, are critical for potential applications in materials science, pharmaceuticals, and biotechnology. Studies on similar compounds have explored their antibacterial and antifungal activities, demonstrating the importance of chemical properties in determining their biological efficacy (Devi et al., 2018).
科学的研究の応用
Antibacterial Activity
Research conducted by Devi et al. (2018) synthesized a number of derivatives similar to the given compound, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests the potential of such compounds in developing new antibacterial drugs (Devi et al., 2018).
Anticancer Potency
A study by Mishra et al. (2014) on related hetero-bimetallacycles showed considerable effectiveness against cancer cells, outperforming the reference drug cisplatin in certain cases. This indicates the potential use of compounds with similar structures in cancer treatment (Mishra et al., 2014).
Synthesis Techniques
Liu et al. (2015) developed a novel five-component domino process to synthesize tetrahydro-pyrrolo[3,4-b]pyridine-5-one, showcasing an innovative approach to drug synthesis that could be applied to the creation of derivatives of the original compound. This method emphasizes the importance of efficient synthesis techniques in pharmaceutical development (Liu et al., 2015).
Spectroscopic Properties and Quantum Mechanical Study
Another study by Devi et al. (2020) focused on the spectroscopic properties of a closely related compound, providing valuable insights into its molecular structure and behavior, which are crucial for understanding the interaction mechanisms of these compounds in biological systems (Devi et al., 2020).
特性
IUPAC Name |
5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-2-10-29-18-8-6-17(7-9-18)26-13-14(11-19(26)27)20(28)25-16-5-3-4-15(12-16)21(22,23)24/h3-9,12,14H,2,10-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVZCBAIMMTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)


![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)


![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
